Aminoquinol diphosphate

Neurodegeneration Parkinson's disease GDNF mimetic

Researchers face a critical gap: recombinant GDNF protein cannot cross the BBB, and standard CDK4/6 inhibitors like palbociclib lack PI3K/AKT activity. Aminoquinol diphosphate solves this as a single, synthetic molecule with a unique dual-target profile. - GFRα-1 Agonism: Induces Ret autophosphorylation and neurite outgrowth, validated for Parkinson's disease models. - Multi-Kinase Inhibition: Simultaneously targets CDK4/6 and PI3K/AKT pathways, showing potent in vivo antitumor efficacy in HCC models. - Research-Grade: Supplied as a diphosphate salt with defined storage (-20°C/3 years) to ensure stability for reproducible results.

Molecular Formula C26H37Cl2N3O8P2
Molecular Weight 652.4 g/mol
CAS No. 7195-12-2
Cat. No. B605480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoquinol diphosphate
CAS7195-12-2
SynonymsAminoquinol diphosphate
Molecular FormulaC26H37Cl2N3O8P2
Molecular Weight652.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;;
InChIKeyVWCVSZPKLYFUGK-QHXCTMFKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminoquinol Diphosphate (CAS 7195-12-2): A Dual-Mechanism Small Molecule for GFRα-1 Agonism and CDK4/6-PI3K/AKT Multi-Kinase Inhibition


Aminoquinol diphosphate (CAS 7195-12-2), also known as (E/Z)-XIB4035 phosphate, is a synthetic small molecule with two well-documented pharmacological identities: a non-peptidyl agonist of the glial cell line-derived neurotrophic factor (GDNF) family receptor α-1 (GFRα-1) [1], and a multiple kinase inhibitor targeting CDK4/6 and PI3K/AKT pathways [2]. Structurally, it is a 4-aminoquinoline derivative formulated as a diphosphate salt (molecular formula C26H37Cl2N3O8P2, MW 652.44). The compound is supplied as a research-grade reagent with defined storage conditions (powder at -20°C for 3 years; in solvent at -80°C for 1 year) .

Why Aminoquinol Diphosphate Cannot Be Substituted by Other Aminoquinolines or Standard Kinase Inhibitors


Aminoquinol diphosphate occupies a unique chemical space distinct from other aminoquinoline derivatives. Unlike antimalarial 4-aminoquinolines (e.g., chloroquine, amodiaquine) or 8-aminoquinolines (e.g., primaquine), which target parasitic heme detoxification, this compound acts as a GFRα-1 agonist and a multi-kinase inhibitor [1][2]. The diphosphate salt form confers specific solubility characteristics that differ from the free base, monophosphate, or triphosphate salts, which may affect dissolution rates, bioavailability, and formulation compatibility [3]. Furthermore, standard CDK4/6 inhibitors (e.g., palbociclib) lack PI3K/AKT inhibitory activity and show no GFRα-1 agonism, while recombinant GDNF protein faces delivery challenges due to its large size and poor CNS penetration [1]. These mechanistic and physicochemical differences make direct substitution of in-class compounds or alternative agents scientifically unjustified for studies requiring the defined dual-target profile.

Quantitative Differentiation Evidence for Aminoquinol Diphosphate Against Key Comparators


GFRα-1 Agonism: Displacement of [125I]GDNF Binding in Neuro-2A Cells (IC50 = 10.4 µM)

Aminoquinol diphosphate (tested as XIB4035 free base equivalent) competitively displaces radiolabeled glial cell line-derived neurotrophic factor ([125I]GDNF) from GFRα-1 receptors expressed on Neuro-2A murine neuroblastoma cells with a concentration-dependent inhibition profile [1]. The compound induced Ret autophosphorylation and promoted neurite outgrowth in a concentration-dependent manner, phenocopying the functional effects of native GDNF [1].

Neurodegeneration Parkinson's disease GDNF mimetic

HCC Cell Viability Inhibition: Comparative IC50 Values in HepG2 and Huh7 Cells

Aminoquinol reduced cell viability in hepatocellular carcinoma cell lines with IC50 values of 1.47 µM in HepG2 cells and 2.13 µM in Huh7 cells after 48-hour treatment [1]. In comparison, the clinical CDK4/6 inhibitor palbociclib exhibited IC50 values of approximately 1.0 µM in HepG2 and 1.3 µM in Huh7 cells under comparable assay conditions [2]. Notably, aminoquinol also retained activity in Rb-negative Hep3B cells (IC50 = 5.34 µM), whereas palbociclib's efficacy is typically compromised in Rb-deficient contexts [1].

Hepatocellular carcinoma CDK4/6 inhibitor PI3K/AKT inhibitor

In Vivo Antitumor Efficacy: Tumor Growth Inhibition Comparable to 5-Fluorouracil in Huh7 Xenograft Model

In BALB/c nude mice bearing subcutaneous Huh7 hepatocellular carcinoma xenografts, aminoquinol (administered intraperitoneally at 20 mg/kg daily) exhibited strong antitumor activity, with tumor growth inhibition comparable to that achieved with 5-fluorouracil (5-FU, 20 mg/kg) [1]. The combination of aminoquinol with 5-FU produced the highest therapeutic effect among all treatment groups, suggesting additive or synergistic benefit [1].

HCC xenograft In vivo efficacy Combination therapy

Multi-Kinase Target Engagement: Thermal Stabilization of CDK4, CDK6, PI3K, and AKT Proteins

Thermal proteomic profiling (TPP) confirmed that aminoquinol significantly stabilizes CDK4, CDK6, PI3K, and AKT proteins in cellular lysates, demonstrating direct engagement with both the CDK4/6 and PI3K/AKT signaling nodes [1]. This multi-target engagement profile distinguishes aminoquinol from selective CDK4/6 inhibitors (e.g., palbociclib) and selective PI3K inhibitors (e.g., LY294002). Combination screening further revealed that aminoquinol produces an antagonistic effect when co-administered with the PI3K inhibitor LY294002, indicating pathway overlap [1].

Target engagement CETSA Multi-kinase

Cell Cycle Arrest and Apoptosis Induction: G1 Phase Accumulation in HCC Cells

Treatment with aminoquinol (5 µM for 48 hours) significantly increased the percentage of HepG2 cells in the G1 phase of the cell cycle (from 45.2% to 68.7%) while reducing S-phase population (from 32.1% to 14.5%) [1]. Concurrently, aminoquinol induced apoptosis, increasing the percentage of Annexin V-positive cells from 2.3% (control) to 18.5% [1]. This G1 arrest pattern is consistent with CDK4/6 inhibition, while the apoptotic effect suggests additional mechanisms beyond cytostasis.

Cell cycle Apoptosis Flow cytometry

High-Impact Research Application Scenarios for Aminoquinol Diphosphate


Investigating Non-Protein GDNF Mimetics for Neurodegenerative Disease Models

Researchers developing small-molecule alternatives to GDNF protein therapy for Parkinson's disease or other neurodegenerative conditions can use Aminoquinol diphosphate as a positive control or lead compound. Its GFRα-1 agonism with IC50 = 10.4 µM and ability to induce Ret autophosphorylation and neurite outgrowth [1] makes it suitable for in vitro proof-of-concept studies where protein delivery limitations (e.g., poor blood-brain barrier penetration, immunogenicity) must be circumvented. The compound serves as a chemical biology tool to validate GFRα-1 as a druggable target.

Dual CDK4/6 and PI3K/AKT Pathway Inhibition in Hepatocellular Carcinoma Research

For preclinical HCC studies, Aminoquinol diphosphate provides a single-agent tool that simultaneously inhibits two critical oncogenic pathways (CDK4/6 and PI3K/AKT) [2]. With cell viability IC50 values of 1.47 µM (HepG2) and 2.13 µM (Huh7) and demonstrated in vivo antitumor efficacy comparable to 5-FU [2], it is appropriate for studies exploring combination-targeting strategies in Rb-positive and Rb-negative HCC models. The compound's multi-kinase engagement profile, confirmed by TPP [2], makes it valuable for mechanistic studies examining pathway crosstalk.

Comparative Pharmacology Studies of Aminoquinoline Scaffolds

Investigators studying structure-activity relationships (SAR) within the 4-aminoquinoline chemical class can use Aminoquinol diphosphate as a reference standard for non-antimalarial biological activities. Unlike traditional antimalarial 4-aminoquinolines (e.g., chloroquine, amodiaquine) that target heme polymerization, this compound demonstrates distinct pharmacological profiles—GFRα-1 agonism and multi-kinase inhibition—providing a benchmark for evaluating scaffold repurposing opportunities [1][2]. The diphosphate salt form also offers distinct physicochemical properties for formulation studies.

Cell Cycle and Apoptosis Mechanistic Studies in Cancer Biology

For researchers investigating the functional consequences of combined CDK4/6 and PI3K/AKT inhibition, Aminoquinol diphosphate offers a validated chemical probe. Quantified flow cytometry data demonstrates G1 phase accumulation (68.7% at 5 µM) and apoptosis induction (18.5% Annexin V-positive cells) in HCC cells [2]. These endpoints serve as robust positive controls for studies examining cell cycle regulation, apoptosis pathways, and the role of Rb status in determining therapeutic response.

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